3-Fluoropyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

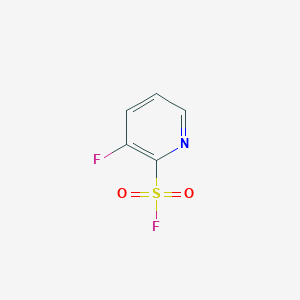

3-Fluoropyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative with a sulfonyl fluoride functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with sulfonyl fluoride reagents to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.

化学反応の分析

Types of Reactions

3-Fluoropyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols . Reaction conditions often involve mild temperatures and the use of solvents like dimethylformamide or acetonitrile .

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thioethers .

科学的研究の応用

3-Fluoropyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of covalent inhibitors.

Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

作用機序

The mechanism of action of 3-Fluoropyridine-2-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable adducts with nucleophilic residues such as lysine, tyrosine, and histidine in proteins . This reactivity allows the compound to act as a covalent inhibitor, modifying the activity of target proteins and pathways .

類似化合物との比較

Similar Compounds

Similar compounds to 3-Fluoropyridine-2-sulfonyl fluoride include other fluorinated pyridines and sulfonyl fluorides, such as:

- 2-Fluoropyridine

- 4-Fluoropyridine

- Sulfonyl chlorides (e.g., methanesulfonyl chloride)

Uniqueness

This compound is unique due to the combination of the fluorine atom and the sulfonyl fluoride group, which imparts distinct chemical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the sulfonyl fluoride group provides a versatile functional handle for further chemical modifications .

生物活性

3-Fluoropyridine-2-sulfonyl fluoride (FPSF) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores the biological activity of FPSF, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

FPSF features a pyridine ring substituted with a fluorine atom and a sulfonyl fluoride group, which contributes to its electrophilic nature. The sulfonyl fluoride moiety is known for its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology.

The biological activity of FPSF primarily stems from its ability to interact with various molecular targets through covalent modification. The sulfonyl fluoride group reacts with nucleophilic amino acid side chains such as serine, cysteine, and lysine, leading to the inhibition of specific enzymes and proteins. This reactivity allows FPSF to probe enzyme binding sites effectively, facilitating the study of enzyme functions and the development of inhibitors.

Biological Applications

- Enzyme Inhibition : FPSF has been investigated for its potential as an enzyme inhibitor. The compound's ability to covalently modify active site residues enhances its effectiveness against serine proteases and other enzymes critical in metabolic pathways.

- Drug Development : FPSF serves as a building block in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability and bioavailability.

- Chemical Probes : FPSF is utilized as a reactive probe in chemoproteomics, allowing researchers to identify novel protein targets and study protein interactions in live cells.

Case Studies

- Inhibition of Carbonic Anhydrases : Research has shown that sulfonyl fluorides can selectively inhibit human carbonic anhydrases (hCA), which are vital for maintaining acid-base balance in tissues. FPSF was tested against various hCA isoforms, demonstrating potent inhibitory effects, particularly on hCA II and hCA IX .

- Profiling Sulfur(VI) Fluorides : A comprehensive study profiled various sulfur(VI) fluorides, including FPSF, highlighting their reactivity with amino acid side chains. The findings indicated that FPSF could effectively modify lysine and serine residues, providing insights into its potential applications in targeted therapy .

- Covalent Capture Studies : FPSF was employed in live-cell experiments to capture kinases involved in cell signaling pathways. This approach allowed for the identification of specific kinases that interact with FPSF, revealing its utility in studying kinase dynamics .

Data Table: Biological Activity Summary

特性

IUPAC Name |

3-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNRNIKBDRTGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。